molecular formula C14H11F3N6O3 B3717939 2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B3717939
M. Wt: 368.27 g/mol
InChI Key: AEMLPHTWNWADRW-UHFFFAOYSA-N
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Description

2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a trifluoromethyl group and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its potential use as an antimicrobial agent.

    Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of the target compound.

    Trifluoromethylated Triazoles: Compounds with similar trifluoromethyl groups but different core structures.

    Nitro-substituted Triazoles: Compounds with nitro groups but varying substituents on the triazole ring.

Uniqueness

The uniqueness of 2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile reagent and a bioactive molecule.

Properties

IUPAC Name

2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O3/c1-7-11(21-20-8(2)13(23(25)26)22(21)19-7)12(24)18-10-5-3-4-9(6-10)14(15,16)17/h3-6H,1-2H3,(H-,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMLPHTWNWADRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=CC(=C3)C(F)(F)F)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 2
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 3
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 4
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 5
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Reactant of Route 6
2,6-dimethyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

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